

# Application Note: In Vivo Metabolic Tracing with (S)-Malic acid-13C4

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## Compound of Interest

Compound Name: (S)-Malic acid-13C4

Cat. No.: B569059

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## Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for investigating metabolic pathways and quantifying fluxes in vivo.[1][2] The use of non-radioactive, stable isotope-labeled compounds allows for the direct interrogation of metabolic activities by tracing the incorporation of labeled atoms into downstream metabolites.[3] (S)-Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. This document provides a detailed protocol for in vivo labeling studies in a mouse model using uniformly labeled **(S)-Malic acid-13C4** to probe TCA cycle dynamics and related metabolic pathways.

## Principle of the Method

This protocol involves the administration of **(S)-Malic acid-13C4** to a living organism (e.g., a mouse) and subsequent analysis of tissues to measure the enrichment of  $^{13}\text{C}$  in downstream metabolites. When **(S)-Malic acid-13C4** (an M+4 isotopologue) enters the TCA cycle, its four labeled carbons are incorporated into other cycle intermediates. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to determine the relative activity of metabolic pathways.[4][5] For example, tracing the  $^{13}\text{C}$  atoms through citrate,  $\alpha$ -ketoglutarate, succinate, and fumarate can provide insights into TCA cycle flux, anaplerosis, and the contributions of malate to various biosynthetic pathways.[6][7]

## Materials and Reagents

- **(S)-Malic acid-13C4** (Cambridge Isotope Laboratories, Inc. or equivalent)
- Sterile Saline or PBS (for injection)
- C57BL/6J mice (or other appropriate model)
- Anesthetic (e.g., Isoflurane)
- Liquid Nitrogen
- Pre-chilled tissue homogenization tools (e.g., Wollenberger clamp)[8]
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Chloroform (HPLC Grade)
- Water (LC-MS Grade)
- Internal standards for LC-MS analysis
- Standard lab equipment (syringes, centrifuges, vortexer, freezer at -80°C)

## Experimental Protocol

This protocol describes a bolus administration of **(S)-Malic acid-13C4** via intraperitoneal injection, followed by tissue harvesting at various time points. The specific dosage and time points may require optimization based on the experimental goals and model system.[9]

### 4.1. Animal Preparation and Acclimatization

- House animals in a controlled environment and allow them to acclimatize for at least one week prior to the experiment.
- Provide standard chow and water ad libitum.

- A short fasting period (e.g., 3-6 hours) prior to tracer administration can enhance the uptake and metabolism of the tracer, though this may need to be optimized as it can affect metabolism in certain organs like the heart.[9]

#### 4.2. Tracer Preparation and Administration

- Prepare a sterile solution of **(S)-Malic acid-13C4** in saline. A typical dose for a bolus-based study might range from 2 to 4 mg/g of body weight.[9]
- Administer the tracer solution to the mice via intraperitoneal (IP) injection. Oral gavage is an alternative, minimally invasive method.[1][2]
- Record the precise time of injection for each animal.

#### 4.3. Tissue Collection and Metabolic Quenching Critical Step: Metabolism continues post-mortem, so rapid quenching is essential to preserve the in vivo metabolic state.[10][11]

- At designated time points post-injection (e.g., 15, 30, 90, and 240 minutes), euthanize the mice according to approved institutional protocols.[1][2]
- Immediately dissect the tissues of interest (e.g., liver, kidney, heart, tumor).
- Instantly freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen (snap-freezing).[8][12] This immediately halts all enzymatic activity.[11][13]
- Store the snap-frozen tissue samples at -80°C until metabolite extraction. Avoid freeze-thaw cycles.[11]

#### 4.4. Metabolite Extraction This protocol is based on a modified Bligh-Dyer extraction to separate polar (aqueous) and non-polar (organic) metabolites.[10]

- Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
- Add 800 µL of a cold (-20°C) extraction solvent mixture of Methanol:Water (4:1 v/v) containing internal standards.
- Homogenize the tissue thoroughly using a bead beater or other homogenizer, keeping the sample on ice or dry ice.

- Add 400  $\mu\text{L}$  of cold ( $-20^{\circ}\text{C}$ ) Chloroform to the homogenate.
- Vortex vigorously for 10 minutes at  $4^{\circ}\text{C}$ .
- Centrifuge at  $\sim 15,000 \times g$  for 15 minutes at  $4^{\circ}\text{C}$  to separate the phases.
- Three layers will form: an upper aqueous/polar phase (containing TCA cycle intermediates), a protein disk in the middle, and a lower organic/lipid phase.
- Carefully collect the upper aqueous phase into a new tube for LC-MS analysis of TCA cycle intermediates.
- Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
- Store the dried extracts at  $-80^{\circ}\text{C}$  until analysis.

#### 4.5. LC-MS Analysis

- Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50  $\mu\text{L}$ ) of LC-MS grade water or an appropriate buffer.
- Perform chromatographic separation using a suitable column (e.g., a reverse-phase C18 or HILIC column) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
- Analyze the samples in negative ion mode to detect dicarboxylic acids like malate, citrate, succinate, and fumarate.
- Acquire data in full scan mode over a mass range that includes the expected unlabeled ( $M+0$ ) and labeled ( $M+4$ ) masses of the metabolites of interest.

## Data Presentation and Analysis

**5.1. Mass Isotopologue Distribution (MID) Analysis** The primary data output is the MID for each metabolite, which is the fractional abundance of all its isotopologues ( $M+0$ ,  $M+1$ ,  $M+2$ , etc.).[5] This data must be corrected for the natural abundance of  $^{13}\text{C}$ . The analysis will reveal how the  $M+4$  label from **(S)-Malic acid- $^{13}\text{C}_4$**  is incorporated and distributed throughout the TCA cycle.

#### 5.2. Quantitative Data Summary

The following tables provide an example of how to structure the experimental design and present the resulting quantitative data. The data shown are hypothetical and for illustrative purposes only.

Table 1: Experimental Design for **(S)-Malic acid-13C4** In Vivo Tracing.

Group	N	Tracer Dose (mg/g)	Administration Route	Harvest Time (min)	Tissues Collected
1	5	0 (Vehicle)	IP	90	Liver, Kidney, Heart
2	5	2.5	IP	15	Liver, Kidney, Heart
3	5	2.5	IP	30	Liver, Kidney, Heart
4	5	2.5	IP	90	Liver, Kidney, Heart

| 5 | 5 | 2.5 | IP | 240 | Liver, Kidney, Heart |

Table 2: Hypothetical Mass Isotopologue Distribution (%) in Liver 90 Minutes Post-Tracer Injection.

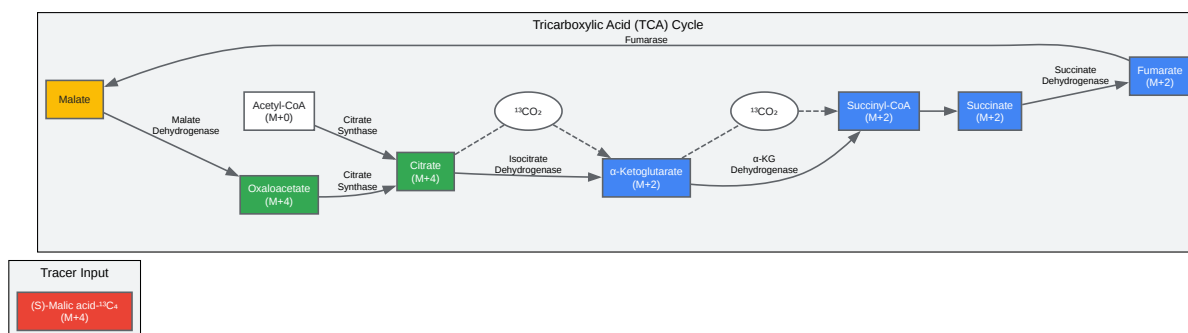
Metabolite	M+0	M+1	M+2	M+3	M+4	M+5	M+6
Malate	35.2	5.1	18.5	2.7	38.5	-	-
Aspartate*	65.8	6.2	12.3	2.1	13.6	-	-
Citrate	61.5	7.3	10.1	3.5	15.1	1.5	1.0
Succinate	68.3	5.9	22.5	2.8	0.5	-	-
Fumarate	67.9	6.0	23.1	2.4	0.6	-	-

\*Aspartate is often used as a surrogate for Oxaloacetate due to its instability.

## Visualizations

### 6.1. Metabolic Pathway Diagram

The following diagram illustrates the entry of **(S)-Malic acid-13C4** into the TCA cycle and the propagation of the  $^{13}\text{C}$  label through one full turn of the cycle.

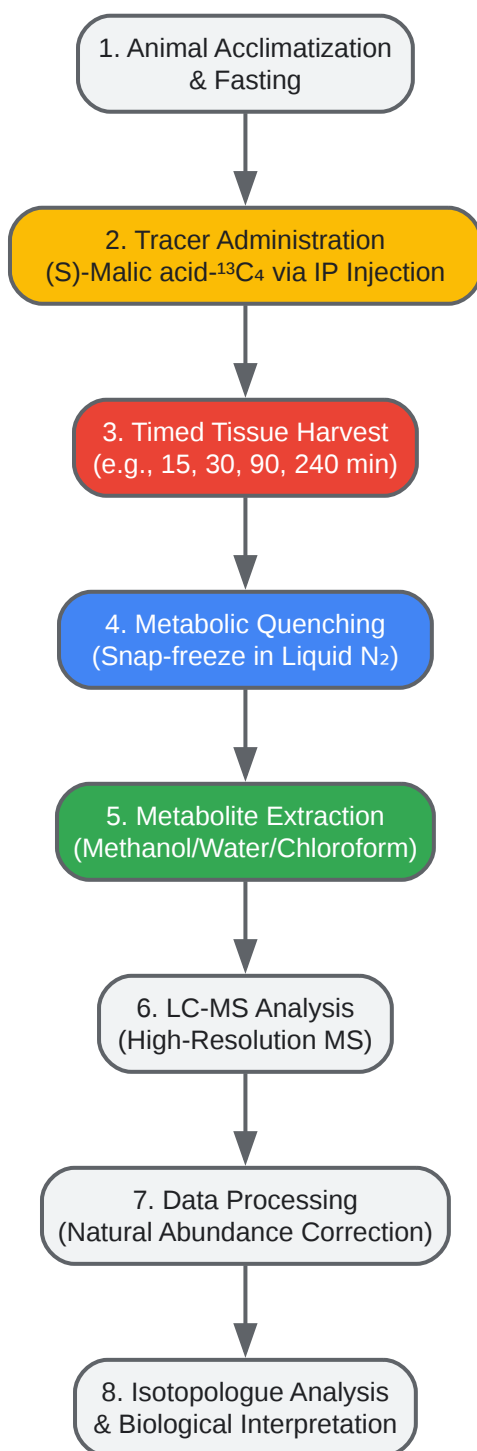


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Caption: Metabolic fate of **(S)-Malic acid-<sup>13</sup>C<sub>4</sub>** in the TCA cycle.

## 6.2. Experimental Workflow Diagram

The following flowchart provides a high-level overview of the complete experimental procedure.



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Caption: High-level workflow for in vivo stable isotope tracing.



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